

Probing Fungal Diphthamide Function with Sordarin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Diphthamide*

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Introduction

Sordarin and its derivatives represent a unique class of antifungal agents that selectively inhibit protein synthesis in fungi.[1][2] Unlike many conventional antifungals that target the cell membrane, sordarin's mechanism of action involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the ribosome, thereby halting the translocation step of protein synthesis.[3][4][5] This action is critically dependent on a post-translational modification of eEF2 known as **diphthamide**. The absence of **diphthamide** renders fungal cells resistant to sordarin, making this compound an invaluable chemical probe to investigate the biosynthesis and function of **diphthamide** in fungi.[6][7] These application notes provide detailed protocols for utilizing sordarin to explore **diphthamide** function, along with quantitative data on its antifungal activity.

Mechanism of Action: Sordarin and the Diphthamide-eEF2 Complex

Sordarin exerts its antifungal effect by binding to eEF2, a key enzyme in protein synthesis responsible for the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. [4] This binding event stabilizes the eEF2-ribosome complex, preventing the release of eEF2 after GTP hydrolysis and effectively stalling protein elongation.[8] Crucially, the high-affinity binding of sordarin to eEF2 is dependent on the presence of **diphthamide**, a unique and highly conserved modification of a specific histidine residue on eEF2.[6][9] Fungal strains with mutations in the **diphthamide** biosynthesis pathway (genes DPH1-DPH7) exhibit resistance to sordarin, demonstrating the essential role of this modification in mediating the drug's activity.[2][7]

Data Presentation

The following tables summarize the in vitro antifungal activity of various sordarin derivatives against a range of pathogenic fungi. This data highlights the potent and selective nature of these compounds.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

Compound	<i>Candida albicans</i> (MIC µg/mL)	<i>Candida glabrata</i> (MIC µg/mL)	<i>Candida krusei</i> (MIC µg/mL)	<i>Candida parapsilosis</i> (MIC µg/mL)	<i>Cryptococcus neoformans</i> (MIC µg/mL)
Sordarin	0.06 - 0.5	0.12 - 1	>100	>100	0.25 - 2
GM 193663	0.5	1	>128	>128	0.5
GM 211676	0.5	1	>128	>128	1
GM 222712	0.06	0.125	>128	>128	0.5
GM 237354	0.12	0.25	>128	>128	0.25

Data compiled from Herreros et al., 1998.[10]

Table 2: In Vitro Protein Synthesis Inhibition by Sordarin Derivatives in *Pneumocystis carinii*

Compound	IC50 (µg/mL)
GM 193663	<0.008
GM 211676	<0.008
GM 222712	<0.008
GM 237354	<0.008
Pentamidine (control)	0.1

Data compiled from Herreros et al., 1998.[10][11]

Table 3: In Vitro Activity of Sordarin Derivatives Against a Fluconazole-Resistant *Candida albicans* Strain

Compound	MIC (µg/mL)
R-135853	0.03 - 0.06
Fluconazole	>64

Data compiled from Kamai et al., 2005.[12]

Experimental Protocols

Detailed methodologies for key experiments to probe **diphthamide** function using sordarin are provided below.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of sordarin against fungal strains, including wild-type and **diphthamide** biosynthesis mutants (*dphΔ*).

Materials:

- Sordarin or its derivatives

- Fungal strains (e.g., *Saccharomyces cerevisiae*, *Candida albicans*)
- Yeast Peptone Dextrose (YPD) or other suitable fungal growth medium
- 96-well microtiter plates
- Spectrophotometer (plate reader)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare Sordarin Stock Solution: Dissolve sordarin in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Prepare Fungal Inoculum: Culture the fungal strain in liquid medium overnight at 30°C. Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD₆₀₀) of 0.05–0.1.
- Serial Dilutions: In a 96-well plate, perform serial dilutions of the sordarin stock solution in the growth medium to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. Include a drug-free control well (medium with DMSO only) and a no-cell control well (medium only).
- Inoculation: Add the diluted fungal inoculum to each well, bringing the final volume to 200 µL.
- Incubation: Incubate the plate at 30°C for 24–48 hours, or until robust growth is observed in the drug-free control wells.
- MIC Determination: Measure the OD₆₀₀ of each well using a microplate reader. The MIC is defined as the lowest concentration of sordarin that inhibits fungal growth by ≥95% compared to the drug-free control.^[3]

Protocol 2: In Vitro Translation Assay

This assay measures the effect of sordarin on protein synthesis in a cell-free fungal lysate.

Materials:

- Sordarin
- Fungal cell-free lysate (prepared from wild-type and *dphΔ* strains)
- [³⁵S]-Methionine or [¹⁴C]-Phenylalanine
- Poly(U) template (for poly-Phe synthesis)
- Translation buffer (containing HEPES-KOH, potassium acetate, magnesium acetate, DTT, ATP, GTP, and an energy regenerating system like creatine phosphate/creatine kinase)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare Cell-Free Lysate: Grow fungal cells to mid-log phase and harvest by centrifugation. Wash the cells and resuspend in lysis buffer. Lyse the cells by mechanical disruption (e.g., glass beads) or enzymatic methods. Centrifuge to remove cell debris and collect the supernatant (S30 extract).[\[6\]](#)
- Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, translation buffer, Poly(U) template (if applicable), and [³⁵S]-Methionine or [¹⁴C]-Phenylalanine.
- Add Sordarin: Add varying concentrations of sordarin (dissolved in DMSO) to the reaction mixtures. Include a no-sordarin control.
- Incubation: Incubate the reactions at 30°C for 30–60 minutes to allow for protein synthesis.
- Precipitation: Stop the reaction by adding cold 10% TCA. Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs and then cool on ice.

- **Filtration and Counting:** Collect the TCA-precipitable material (newly synthesized proteins) by vacuum filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition of protein synthesis for each sordarin concentration relative to the no-sordarin control. Determine the IC₅₀ value, which is the concentration of sordarin that inhibits protein synthesis by 50%.^[3]

Protocol 3: Sordarin-eEF2 Binding Assay

This assay quantifies the binding of radiolabeled sordarin to eEF2 in fungal cell extracts.

Materials:

- [³H]-Sordarin
- Fungal cell-free extracts (S-50 fraction) from wild-type and *dphΔ* strains
- Binding buffer (e.g., 80 mM HEPES-KOH, pH 7.4, 10 mM MgOAc, 1 mM DTT)
- PD-10 Sephadex G-25 columns
- Scintillation counter

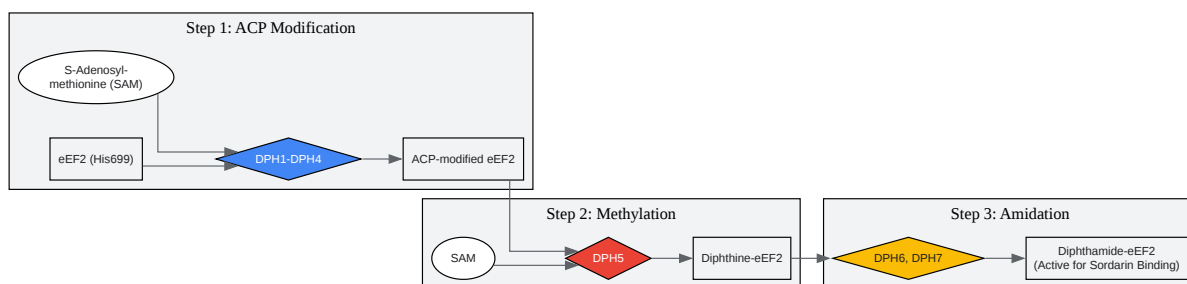
Procedure:

- **Prepare Cell Extracts:** Prepare cell-free S-50 extracts from fungal cells grown to mid-log phase.^[7]
- **Binding Reaction:** In a final volume of 500 μ L, mix a defined amount of protein from the S-50 fraction (e.g., 0.5 mg) with a known amount of [³H]-sordarin (e.g., 0.1 μ g).^[7]
- **Incubation:** Incubate the mixture at room temperature for 30 minutes to allow for binding.^[7]
- **Size-Exclusion Chromatography:** Apply the incubation mixture to a PD-10 Sephadex G-25 column pre-equilibrated with binding buffer. This separates the protein-bound [³H]-sordarin from the free [³H]-sordarin.

- **Elution and Quantification:** Elute the protein fraction from the column according to the manufacturer's instructions. Measure the radioactivity in the eluate using a scintillation counter.
- **Data Analysis:** Compare the amount of bound [^3H]-sordarin in extracts from wild-type and $dph\Delta$ strains. A significant reduction in binding in the $dph\Delta$ extract indicates that **diphthamide** is crucial for the sordarin-eEF2 interaction.[7]

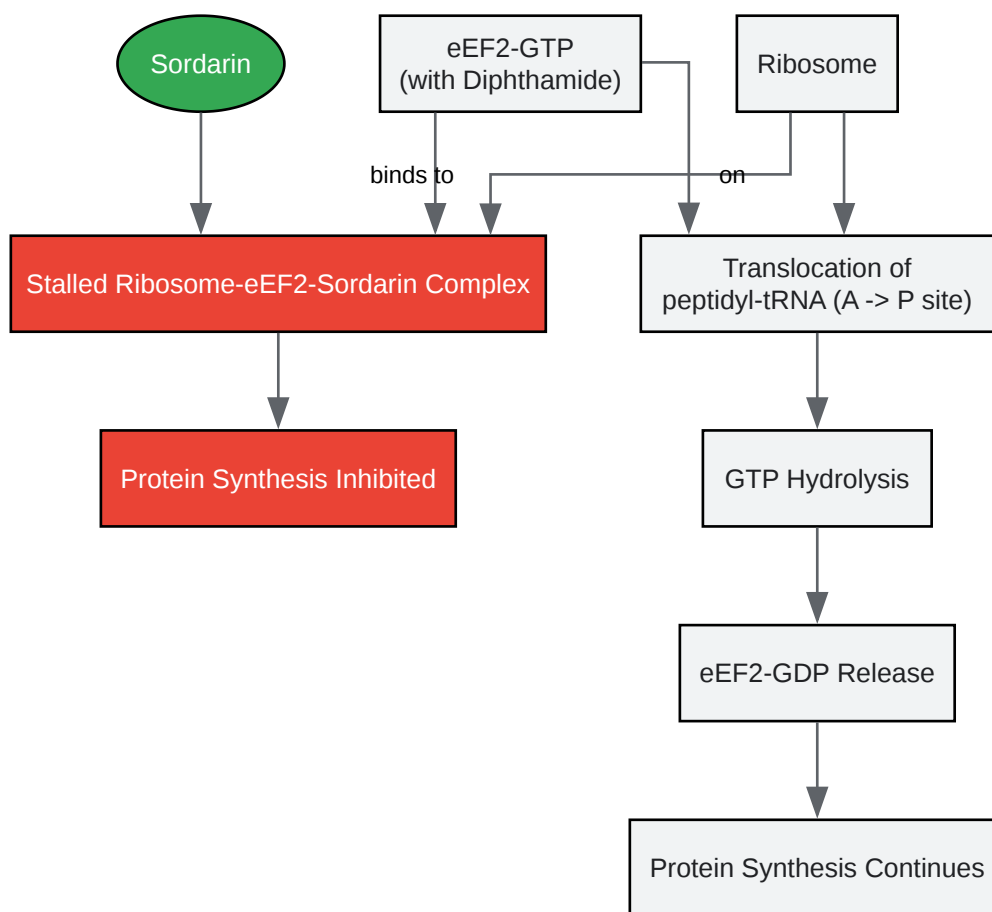
Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.



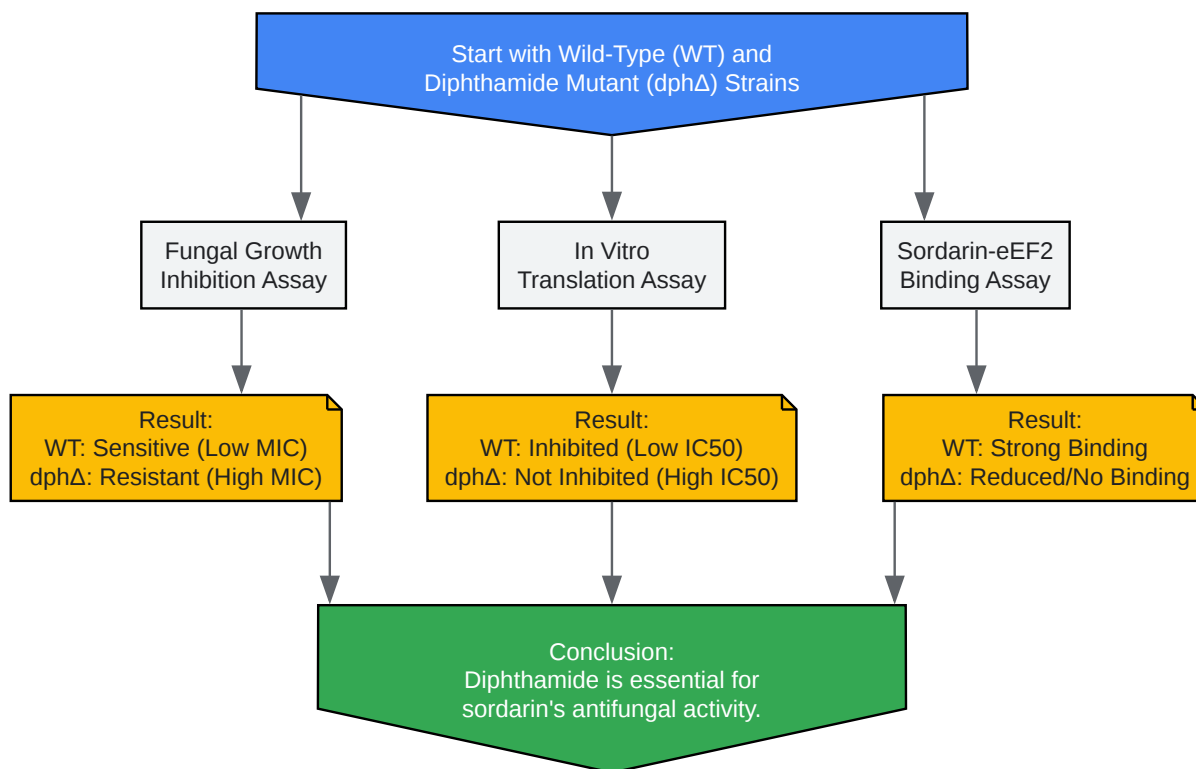
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Caption: The **diphthamide** biosynthesis pathway in yeast.



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Caption: Sordarin's mechanism of action on fungal protein synthesis.



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Caption: Experimental workflow to probe **diphthamide** function using sordarin.

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